molecular formula C24H16Cl2N4S2 B2543944 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine CAS No. 956205-96-2

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine

Cat. No.: B2543944
CAS No.: 956205-96-2
M. Wt: 495.44
InChI Key: NDPBQBJGWHLACR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazol-5-amine core substituted with a 4-chlorophenyl group at position 4 and a thiazole ring at position 1. The thiazole moiety is further functionalized with a phenyl group at position 4 and a (4-chlorophenyl)sulfanyl group at position 2.

Below, we systematically compare Compound A with similar compounds, focusing on substituent effects, heterocyclic modifications, and biological activities.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4S2/c25-17-8-6-15(7-9-17)20-14-28-30(22(20)27)24-29-21(16-4-2-1-3-5-16)23(32-24)31-19-12-10-18(26)11-13-19/h1-14H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPBQBJGWHLACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine (CAS No. 956393-87-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H16ClN4S2C_{24}H_{16}ClN_{4}S_{2}, with a molecular weight of approximately 478.99 g/mol. The compound features a complex structure that includes a pyrazole ring fused with thiazole and chlorophenyl groups, which are known to influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. The presence of the thiazole and pyrazole moieties contributes to their ability to inhibit bacterial growth and viral replication.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease pathways .
  • Anticancer Properties : Research indicates that derivatives of thiazole and pyrazole exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data

The following table summarizes the biological activities observed for related compounds in the literature:

Activity IC50 Value (µM) Reference
Antibacterial2.14
AChE Inhibition0.63
Antiviral (HSV)91% inhibition at 50 µM
CytotoxicityVaries (up to 600 µM CC50)

Case Studies

Case Study 1: Antiviral Activity
In a study evaluating the antiviral properties of heterocyclic compounds, derivatives similar to the target compound were tested against Herpes Simplex Virus (HSV). The most effective compounds exhibited over 90% inhibition at concentrations around 50 µM, indicating significant potential for therapeutic applications in antiviral treatments .

Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of thiazole and pyrazole derivatives. The target compound demonstrated potent inhibition against urease, an enzyme linked to kidney stone formation, with IC50 values significantly lower than those of standard inhibitors . This suggests potential applications in treating conditions related to urease activity.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring in Compound A is substituted with a phenyl group (position 4) and a (4-chlorophenyl)sulfanyl group (position 5). Structural analogs demonstrate that modifications to these substituents significantly alter molecular properties:

  • Compound B (4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine) replaces the phenyl group at thiazole-C4 with a 2,4-dichlorophenyl moiety.
  • Compound C (4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) introduces a nitro group, which elevates electrophilicity and may improve interactions with electron-rich biological targets .

Table 1: Substituent Effects on Thiazole-Based Analogs

Compound Thiazole-C4 Substituent Thiazole-C5 Substituent Key Property Changes
Compound A Phenyl (4-Cl-Ph)Sulfanyl Balanced lipophilicity
Compound B 2,4-Dichlorophenyl (4-Cl-Ph)Sulfanyl Enhanced hydrophobicity
Compound C Phenyl Nitrophenyl Increased electrophilicity

Heterocyclic Core Modifications

Replacing the thiazole ring with other heterocycles impacts electronic and steric profiles:

  • Compound D (3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide) substitutes thiazole with a thiadiazine ring, introducing additional nitrogen atoms. This modification may enhance hydrogen-bonding capacity but reduce metabolic stability due to increased polarity .

Table 2: Heterocyclic Core Comparisons

Compound Core Structure Key Features
Compound A Thiazole Sulfur atom enhances π-stacking
Compound D Thiadiazine Additional N atoms improve H-bonding
Compound E Oxadiazole Rigidity and electron deficiency

Electronic Effects of Substituents

The sulfanyl group (-S-) in Compound A contrasts with sulfonyl (-SO₂-) or methyl groups in analogs:

  • Compound F (4-[(4-Chlorophenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine) replaces the sulfanyl group with a sulfonyl group, increasing electron-withdrawing effects and polarity. This may reduce membrane permeability but improve solubility .
  • Compound G (3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) lacks the thiazole ring entirely, simplifying the structure but diminishing π-π interactions critical for target binding .

Structural and Conformational Analysis

Crystallographic studies of isostructural analogs (e.g., Compound J and Compound K from ) reveal planar molecular conformations, with substituents like fluorophenyl groups adopting perpendicular orientations relative to the core. Such structural data, often obtained via SHELX-refined models , suggests that Compound A may exhibit similar planarity, favoring stacking interactions in biological targets .

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